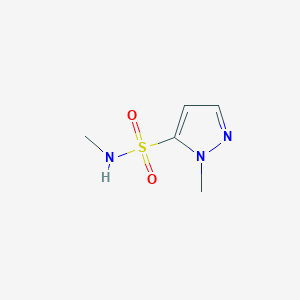

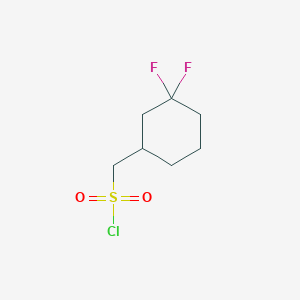

![molecular formula C19H22BClO3 B1436395 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246937-34-6](/img/structure/B1436395.png)

1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,2-dioxaborolane derivatives often involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis

The chemical reactions involving 1,3,2-dioxaborolane derivatives are diverse. They can participate in borylation, hydroboration, and coupling reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, include a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Inhibition of Serine Proteases

1,3,2-Dioxaborolane derivatives have been studied for their inhibitory activity against serine proteases, including thrombin. Specifically, 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized and tested, showing effectiveness in this role (Spencer et al., 2002).

Structural and Conformational Studies

The synthesis and crystal structure of various 1,3,2-dioxaborolane compounds have been extensively researched. These studies include density functional theory (DFT) calculations, X-ray diffraction, and spectroscopy analyses to understand their molecular structure and physicochemical properties (Huang et al., 2021).

Synthesis of Stilbenes and Polyenes

1,3,2-Dioxaborolane derivatives are used in synthesizing boron-containing stilbene derivatives, which have potential applications in liquid crystal display (LCD) technology and therapeutic interventions for neurodegenerative diseases (Das et al., 2015).

Polymerization and Material Synthesis

These compounds have been utilized in the polymerization processes, particularly in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, indicating their importance in the development of new materials (Yokozawa et al., 2011).

Detection of Hydrogen Peroxide in Living Cells

1,3,2-Dioxaborolane derivatives, such as 4-PYB, have been used to develop probes for detecting hydrogen peroxide in living cells. Their large Stokes shift and sensitivity make them suitable for this application (Nie et al., 2020).

Catalysis and Organic Reactions

These compounds are involved in various catalytic processes, including dehydrogenative borylation of vinylarenes and the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60), illustrating their versatility in organic synthesis (Murata et al., 2002).

Solar Cell Applications

1,3,2-Dioxaborolane derivatives are used in the synthesis of small-molecular arylamine derivatives for stable perovskite solar cells. These compounds enhance thermal stability and hole extraction ability, contributing to the efficiency and durability of solar cells (Liu et al., 2016).

Fluorescence Emission in Nanoparticles

These compounds are crucial in synthesizing heterodifunctional polyfluorenes, which form stable nanoparticles with high fluorescence emission. This property is significant for applications in imaging and sensing technologies (Fischer et al., 2013).

Lipid-Lowering Drug Development

Certain 1,3,2-dioxaborolane derivatives exhibit lipogenesis inhibitory effects, making them potential leads in developing new lipid-lowering drugs. Their ability to suppress lipogenic gene expression is particularly noteworthy (Das et al., 2011).

Eigenschaften

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTKQLAQNPVBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

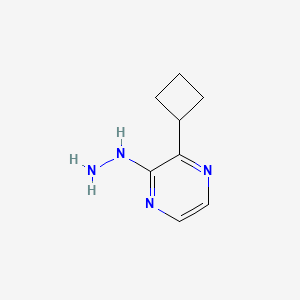

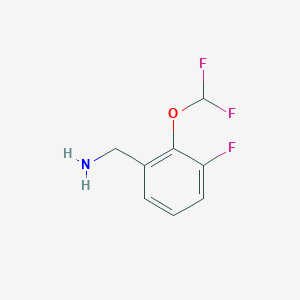

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

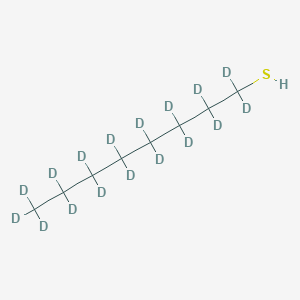

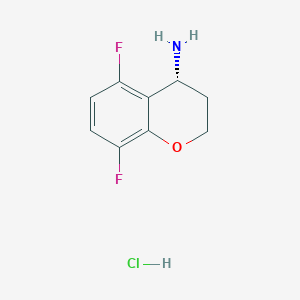

![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)

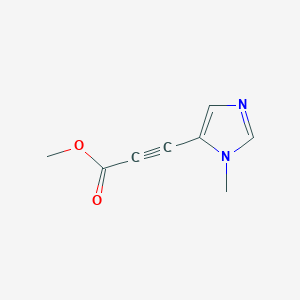

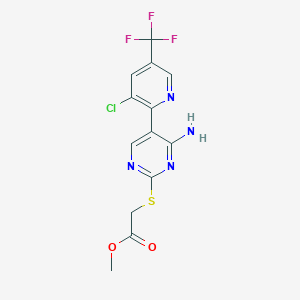

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)